phenylsilane CAS No. 656824-70-3](/img/structure/B12537496.png)
[(2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methyl](dimethyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane is a complex organic compound that features a benzofuran ring, a phenyl group, and a dimethylphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through the cyclization of o-hydroxyacetophenones under basic conditions . This process can be further modified to introduce the phenyl and dimethylphenylsilane groups through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the synthesis process . Additionally, the use of transition-metal catalysis can facilitate the formation of complex structures like benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The phenyl and dimethylphenylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the benzofuran ring or the phenyl and dimethylphenylsilane moieties .
Scientific Research Applications
(2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane involves its interaction with molecular targets and pathways within biological systems. The benzofuran ring and phenyl groups can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The dimethylphenylsilane moiety may also play a role in modulating the compound’s activity and stability .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar structural features but lacking the phenyl and dimethylphenylsilane groups.
Benzothiophene: A sulfur-containing analog of benzofuran with distinct chemical properties and applications.
Benzimidazole: A nitrogen-containing heterocycle with biological activities similar to benzofuran derivatives.
Uniqueness
(2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane is unique due to the presence of the dimethylphenylsilane moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
656824-70-3 |
|---|---|
Molecular Formula |
C23H24OSi |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[2,3-dihydro-1-benzofuran-3-yl(phenyl)methyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C23H24OSi/c1-25(2,19-13-7-4-8-14-19)23(18-11-5-3-6-12-18)21-17-24-22-16-10-9-15-20(21)22/h3-16,21,23H,17H2,1-2H3 |
InChI Key |
RGVUIJMCJLOIEH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C(C2COC3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12537413.png)
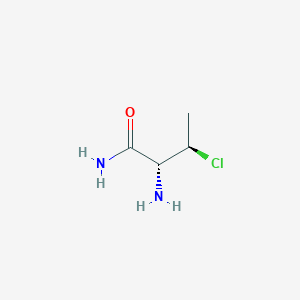
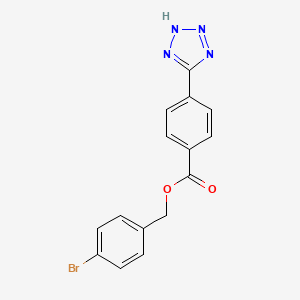
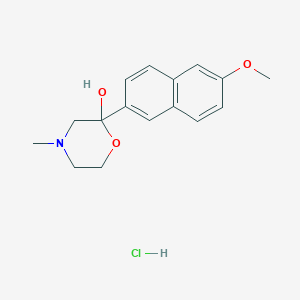
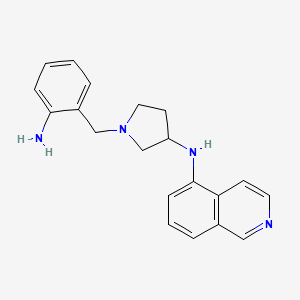
![[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate](/img/structure/B12537443.png)
![4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline](/img/structure/B12537446.png)
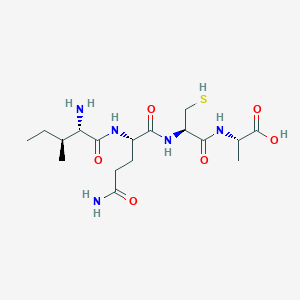
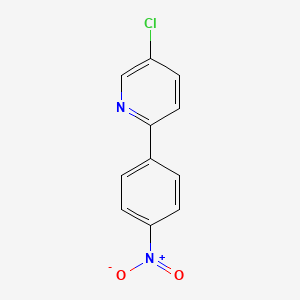

![1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester](/img/structure/B12537466.png)



